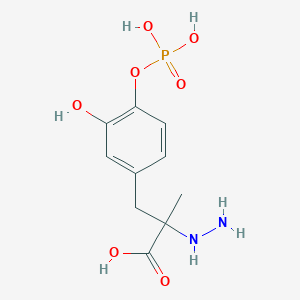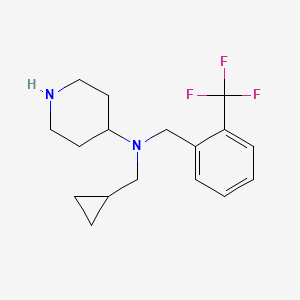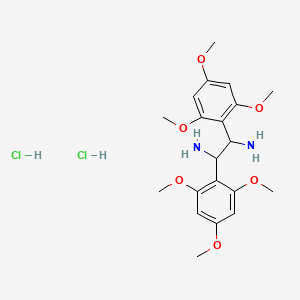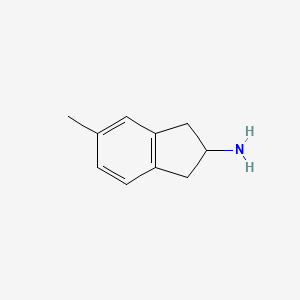![molecular formula C13H18N2O B12079906 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one is a synthetic organic compound characterized by a piperazine ring substituted with a methyl group at the 2-position and a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenylethanone Moiety: The final step involves the acylation of the methylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethanol.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-ol: A reduced form of the target compound with an alcohol group instead of a ketone.
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylpropan-1-one: A similar compound with an additional methyl group on the phenyl ring.
Uniqueness: 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 |
Clave InChI |
SMDZTRJGADQMTK-LLVKDONJSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1C(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC1CNCCN1C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
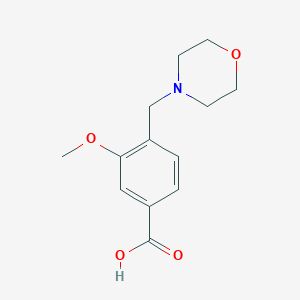
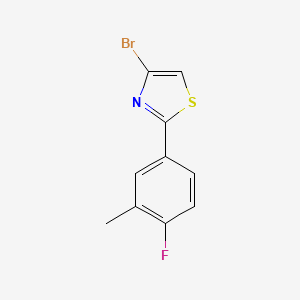


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
